molecular formula C₂₂H₂₈FN₃O₆ B1153263 N'-Boc,N,N'-Desethylene Iso Gatifloxacin

N'-Boc,N,N'-Desethylene Iso Gatifloxacin

Cat. No.: B1153263
M. Wt: 449.47
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Boc,N,N'-Desethylene Iso Gatifloxacin is a chemically modified derivative of the fluoroquinolone antibiotic gatifloxacin. Key structural features include:

  • N'-Boc group: A tert-butoxycarbonyl (Boc) protecting group attached to the piperazinyl nitrogen, commonly used in organic synthesis to stabilize reactive amines during derivatization .
  • Desethylene modification: Removal of an ethylene (-CH2-CH2-) moiety from the parent gatifloxacin structure, likely altering steric and electronic properties .

This compound is primarily studied as a metabolite or synthetic intermediate in the development of gatifloxacin analogs, with applications in antibiotic resistance research and impurity profiling .

Properties

Molecular Formula

C₂₂H₂₈FN₃O₆

Molecular Weight

449.47

Origin of Product

United States

Comparison with Similar Compounds

Desethylene Gatifloxacin (CAS 172426-87-8)

  • Structural Relationship : Shares the desethylene modification but lacks the Boc group.
  • Molecular Formula : C17H20FN3O4 vs. C21H28FN3O6 for the Boc variant (estimated based on Boc group addition) .
  • Activity : Retains antibacterial activity against Salmonella abortus equi (MIC = 1–8 µg/mL), comparable to gatifloxacin. However, reduced efficacy against other Salmonella spp. (MIC up to 53 µg/mL) suggests ethylene removal diminishes binding to bacterial SipD proteins .
  • Role : Classified as a pharmacologically active metabolite of gatifloxacin, critical for impurity analysis in drug manufacturing .

N,N'-Desethylene Levofloxacin Derivatives

  • Example : N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1).
  • Structural Differences : Levofloxacin’s oxazine ring replaces gatifloxacin’s methylpiperazine. The desethylene modification and formyl groups further differentiate pharmacokinetics .
  • Desethylene variants may show reduced potency due to altered steric bulk .

Other Fluoroquinolone Derivatives

  • Lomefloxacin and Moxifloxacin : Parent compounds lack desethylene or Boc modifications. Moxifloxacin’s 8-methoxy group enhances anaerobic activity, while gatifloxacin derivatives with demethoxy/fluoro substitutions (e.g., 8-demethoxy-8-fluoro iso gatifloxacin) may alter target affinity .
  • Resistance Profiles : Gatifloxacin and moxifloxacin resistance in Clostridioides difficile (28.06–28.78% resistance rates) highlights the importance of structural integrity; desethylene or Boc modifications could exacerbate resistance .

Physicochemical and Pharmacokinetic Properties

Property N'-Boc,N,N'-Desethylene Iso Gatifloxacin Desethylene Gatifloxacin Gatifloxacin
Molecular Weight ~426.46 (estimated) 349.36 375.37
LogP (Lipophilicity) Increased (Boc group enhances hydrophobicity) Moderate Moderate
Plasma Stability Likely stable (Boc protects against metabolism) Susceptible to oxidation High
MIC (S. abortus equi) Not reported 1–8 µg/mL 0.5–2 µg/mL

Research Implications and Gaps

  • Antibiotic Resistance : Desethylene modifications may reduce efficacy against resistant strains (e.g., C. difficile with gatifloxacin MIC = 8 µg/mL) .
  • Toxicity : Gatifloxacin’s dysglycemia risk (linked to plasma concentration ) may persist in derivatives, warranting further safety studies.

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